(2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE
Overview
Description
(2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is a complex organic compound that features a methoxyphenyl group and a nitrobenzoyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methoxyphenyl isocyanate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 4-aminobenzoyl piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug design .
Medicine
In medicine, derivatives of this compound are investigated for their antimicrobial and anticancer properties. The presence of both methoxy and nitro groups enhances its biological activity.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine moiety can bind to receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 4-Nitrobenzoyl chloride
- 4-Formyl-2-methoxyphenyl 4-nitrobenzoate
Uniqueness
(2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(2-methoxybenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-27-17-5-3-2-4-16(17)19(24)21-12-10-20(11-13-21)18(23)14-6-8-15(9-7-14)22(25)26/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUMJGXTAQPKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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